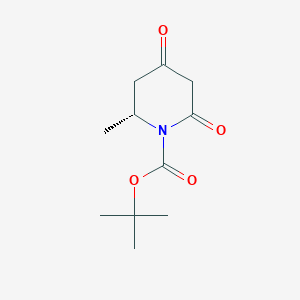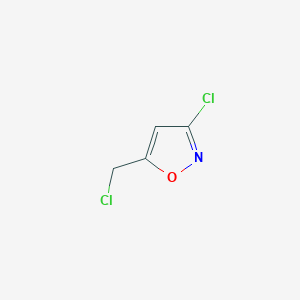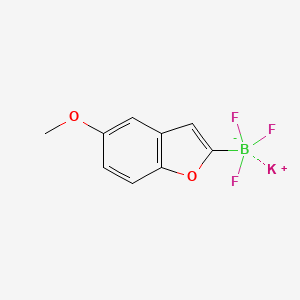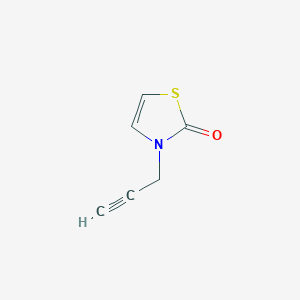![molecular formula C13H24N2O2 B13472148 Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13472148.png)
Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a tert-butyl ester group, an aminomethyl group, and an ethyl group attached to a bicyclic azabicyclohexane core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps. One common approach is the [2+2] cycloaddition reaction, which forms the bicyclic core. This reaction can be initiated using photochemistry, where light energy facilitates the formation of the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing bioactive molecules with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in designing new materials with specific properties.
Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Industry: The compound is used in the development of new polymers and advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological receptors, while the bicyclic core provides structural rigidity. This allows the compound to modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: Similar structure but lacks the ethyl group.
Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: Similar structure but with different substitution patterns.
Uniqueness
Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties.
Eigenschaften
Molekularformel |
C13H24N2O2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-5-12-6-13(7-12,8-14)15(9-12)10(16)17-11(2,3)4/h5-9,14H2,1-4H3 |
InChI-Schlüssel |
BEDQOSYGRIERIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12CC(C1)(N(C2)C(=O)OC(C)(C)C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13472065.png)


![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B13472074.png)

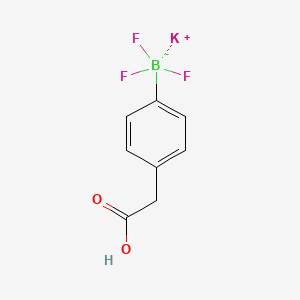
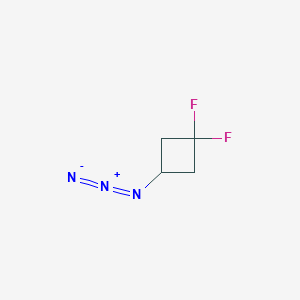
![2-((1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B13472100.png)
![3-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13472105.png)
